molecular formula C22H21N5O4 B2644284 ethyl 4-{[(1-ethyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetyl]amino}benzoate CAS No. 1260931-02-9

ethyl 4-{[(1-ethyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetyl]amino}benzoate

Cat. No.: B2644284
CAS No.: 1260931-02-9
M. Wt: 419.441
InChI Key: GOQUARWZPWRUJG-UHFFFAOYSA-N
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Description

The compound is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline, which is a type of heterocyclic compound . These compounds are often synthesized for their potential antiviral and antimicrobial activities .


Synthesis Analysis

While specific synthesis methods for this compound are not available, [1,2,4]triazolo[4,3-a]quinoxaline derivatives are typically synthesized via aromatic nucleophilic substitution of a precursor compound with different amines and triazole-2-thiol .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple ring structures, including a quinoxaline ring and a triazole ring. The exact structure would depend on the positions of the various substituents .

Scientific Research Applications

Adenosine Receptor Antagonism

A significant area of application for these compounds is their potent and selective antagonism of adenosine receptors. Adenosine receptors are critical in numerous physiological processes, including neurotransmission, cardiac function, and immune response. The derivatives of triazoloquinoxaline, such as those investigated by Sarges et al. (1990), have been identified as potent adenosine receptor antagonists with potential as rapid-onset antidepressants. These compounds have shown therapeutic potential in behavioral models of depression and demonstrated high affinity for adenosine A1 and A2 receptors, indicating their potential application in treating depressive disorders and possibly other conditions where adenosine receptor modulation is beneficial (Sarges et al., 1990).

Potential Antimicrobial Activity

Another application area for compounds within this chemical class involves antimicrobial activity. Analogues and derivatives of triazoloquinoxaline, such as those explored by P. Sanna et al. (1990), have been studied for their antimicrobial properties. These compounds were synthesized as novel analogues of oxolinic acid, a known antimicrobial agent, to assess the influence of the triazole ring annelation on antimicrobial activity. Although the annelation position of the triazole ring did not significantly enhance antimicrobial activity in the specific isomers studied, the research contributes to the broader understanding of how structural modifications impact biological activity, potentially guiding the design of new antimicrobial agents (P. Sanna et al., 1990).

Novel Heterocyclic Systems

Research into novel heterocyclic systems that include the triazoloquinoxaline moiety also represents a key scientific application of these compounds. For instance, the work by Lipunova et al. (1997) on fluoroquinolones involving ethyl 3-[β-(benzazol-2-yl)-hydrazino]-2-(polyfluorobenzoyl)acrylates showcases the synthesis of novel heterocyclic systems with potential pharmacological applications. These studies not only expand the chemical space of heterocyclic compounds but also provide insights into the structure-activity relationships that could guide the development of new drugs (Lipunova et al., 1997).

Future Directions

Future research could involve further exploration of the [1,2,4]triazolo[4,3-a]quinoxaline class of compounds, including the synthesis of new derivatives and investigation of their potential biological activities .

Properties

IUPAC Name

ethyl 4-[[2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O4/c1-3-18-24-25-20-21(29)26(16-7-5-6-8-17(16)27(18)20)13-19(28)23-15-11-9-14(10-12-15)22(30)31-4-2/h5-12H,3-4,13H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOQUARWZPWRUJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=C(C=C4)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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